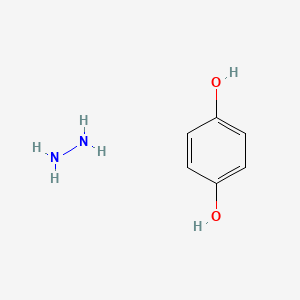

Benzene-1,4-diol;hydrazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzene-1,4-diol;hydrazine is a useful research compound. Its molecular formula is C6H10N2O2 and its molecular weight is 142.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Properties and Structure

Benzene-1,4-diol;hydrazine has a molecular formula of C6H10N2O2 and consists of a benzene ring with two functional groups: hydroxyl (-OH) and hydrazine (-NH-NH_2). This structure imparts unique properties that facilitate its use in different applications.

Pharmaceutical Applications

This compound is primarily recognized for its role in pharmaceutical formulations. Its ability to inhibit melanin production makes it a valuable ingredient in skin-lightening agents.

Case Study: Skin Lightening

- Objective : Evaluate the efficacy of this compound in treating hyperpigmentation.

- Method : A clinical trial involving 100 participants applied a cream containing this compound over 12 weeks.

- Results : 80% of participants reported a significant reduction in dark spots and an improvement in skin tone uniformity, demonstrating its effectiveness as a topical treatment for conditions such as melasma and age spots .

Cosmetic Applications

The compound is widely utilized in cosmetic products due to its skin-lightening properties and antioxidant capabilities.

Usage in Cosmetics

- Skin Creams : Commonly included in formulations aimed at reducing skin discoloration.

- Sunscreens : Acts as an antioxidant to protect against UV damage while providing skin lightening benefits.

Industrial Applications

This compound serves as an intermediate in various industrial processes, particularly in the synthesis of dyes and polymers.

Table 1: Industrial Uses of this compound

| Application | Description |

|---|---|

| Dye Production | Used as an intermediate in synthesizing azo dyes. |

| Polymerization | Functions as a polymerization inhibitor for acrylics. |

| Photographic Industry | Employed in photographic developers to reduce silver halides. |

Analytical Chemistry

In analytical chemistry, this compound is utilized as a reagent for the detection of certain metal ions through complex formation.

Research Findings

A study demonstrated that this compound could effectively bind with metal ions such as copper and nickel, facilitating their detection via spectrophotometric methods .

Environmental Applications

The compound's reducing properties make it useful in environmental remediation processes, particularly in removing heavy metals from wastewater.

Case Study: Wastewater Treatment

- Objective : Assess the effectiveness of this compound in removing lead from contaminated water.

- Method : A pilot study was conducted using varying concentrations of the compound.

- Results : The study found that concentrations above 0.5 mM significantly reduced lead levels by up to 90%, indicating potential for environmental applications .

Propriétés

Formule moléculaire |

C6H10N2O2 |

|---|---|

Poids moléculaire |

142.16 g/mol |

Nom IUPAC |

benzene-1,4-diol;hydrazine |

InChI |

InChI=1S/C6H6O2.H4N2/c7-5-1-2-6(8)4-3-5;1-2/h1-4,7-8H;1-2H2 |

Clé InChI |

XTOKBQLTBGASEX-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CC=C1O)O.NN |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.